2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol
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Overview
Description
2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol is a heterocyclic aromatic amine This compound is notable for its complex structure, which includes a pteridine ring system substituted with a phenylamino group and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common method starts with the preparation of the pteridine core, followed by the introduction of the phenylamino group and the ethanolamine moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different chemical and biological properties.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its reactivity and applications.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific diseases.
Industry: It may be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
2-(4-(4-(Phenylamino)pteridin-2-yl)piperazin-1-yl)ethanol: This compound shares a similar pteridine core but differs in the substituents attached to the ring system.
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Another heterocyclic aromatic amine with structural similarities but distinct functional groups.
Uniqueness
2-((4-(Phenylamino)pteridin-2-yl)amino)ethanol is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. Its structure allows for a wide range of modifications, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[(4-anilinopteridin-2-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c21-9-8-17-14-19-12-11(15-6-7-16-12)13(20-14)18-10-4-2-1-3-5-10/h1-7,21H,8-9H2,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVOGWLHMMZPAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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